1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate
Overview
Description
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its complex structure, which includes multiple alkyl groups and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the starting materials could include 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid and ethanol. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include precise control of temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, mild heating.
Major Products Formed
Hydrolysis: 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-(prop-2-en-1-yl)propanedioate: Lacks the additional propan-2-yl group.
1,3-Diethyl 2-(propan-2-yl)propanedioate: Lacks the prop-2-en-1-yl group.
1,3-Diethyl propanedioate: Simplest form, lacking both prop-2-en-1-yl and propan-2-yl groups.
Uniqueness
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate is unique due to its combination of alkyl groups and the ester functional group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2-propan-2-yl-2-prop-2-enylpropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLWDKSPVNFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(C(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186648 | |
Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59726-39-5 | |
Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59726-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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